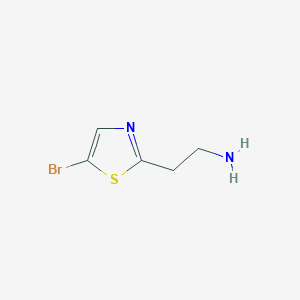

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(5-bromo-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQIXIIEQJKRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a halogenated thiazole derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to offer valuable insights into its synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar molecular scaffolds.

Introduction

The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in drug discovery.[2] The introduction of a bromo substituent and an aminoethyl side chain, as in this compound, offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Thiazolidine derivatives, for instance, are known to possess a wide range of pharmacological activities, including anti-microbial, anti-diabetic, anti-cancer, and anti-inflammatory properties.[3]

This guide will delve into the known and predicted chemical properties of this compound, providing a solid foundation for its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1211526-44-1 | Supplier Data |

| Molecular Formula | C₅H₇BrN₂S | Supplier Data |

| Molecular Weight | 207.09 g/mol | Supplier Data |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Characterization

Proposed Synthesis Pathway

A likely synthetic approach involves a multi-step process, beginning with the synthesis of a 2-(aminoethyl)thiazole core, followed by bromination.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Hantzsch Thiazole Synthesis: An α-haloketone bearing a protected aminoethyl group would be reacted with a thioamide, such as thioformamide, in a suitable solvent like ethanol.[6] This condensation reaction would yield the protected 2-(aminoethyl)thiazole intermediate.

-

Bromination: The thiazole ring would then be brominated at the 5-position. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a solvent such as acetic acid or a halogenated solvent.[7]

-

Deprotection: The final step would involve the removal of the protecting group from the amine to yield the desired this compound. The choice of deprotection conditions would depend on the specific protecting group used.

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous structures.

3.2.1. 1H and 13C NMR Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring. The ethylamine side chain would exhibit two triplet signals corresponding to the two methylene groups. The chemical shift of the methylene group adjacent to the thiazole ring would be further downfield compared to the one adjacent to the amino group. The protons of the primary amine may appear as a broad singlet.

-

13C NMR: The carbon NMR spectrum would display five distinct signals. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region (typically 115-150 ppm).[8] The C5 carbon, being attached to bromine, would be influenced by its electronegativity. The two methylene carbons of the ethylamine side chain would appear in the aliphatic region.[9]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.[10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch | 3400-3250 (two bands) | Characteristic of a primary amine.[11] |

| N-H Bend | 1650-1580 | Scissoring vibration of the primary amine.[11] |

| C-H Stretch (aliphatic) | 2950-2850 | From the ethyl side chain. |

| C=N Stretch (thiazole) | ~1600 | Part of the thiazole ring system. |

| C-Br Stretch | 600-500 | Indicates the presence of a bromo substituent. |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) would be observed.

-

Fragmentation: Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen is broken.[12] For this molecule, this would result in the loss of a CH₂NH₂ radical. Fragmentation of the thiazole ring is also possible.[13]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the primary amine and the bromo-substituted thiazole ring.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. youtube.com [youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. article.sapub.org [article.sapub.org]

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, this compound, represents a pivotal building block in medicinal chemistry and materials science.[1] Its unique combination of a reactive primary amine, a versatile ethyl linker, and an aromatic bromothiazole ring makes it a valuable precursor for synthesizing a diverse range of biologically active compounds and functional materials.[1][2] The precise confirmation of its molecular structure is a non-negotiable prerequisite for its application in any synthetic workflow, ensuring the integrity and reproducibility of subsequent research. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, integrating insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is presented with the underlying causality for experimental choices, ensuring a self-validating and scientifically rigorous confirmation of the target structure.

Molecular Framework and Analytical Strategy

The target compound, this compound, possesses the molecular formula C₅H₇BrN₂S and a molecular weight of approximately 207.09 g/mol .[3] The proposed structure consists of a 5-bromothiazole ring connected at the C2 position to an ethylamine side chain.

Our analytical workflow is designed to systematically verify each component of this proposed structure. We will employ a synergistic combination of spectroscopic techniques, where each method provides orthogonal, yet complementary, data to build an unambiguous structural portrait.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition, paying special attention to the characteristic isotopic signature of bromine.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present, specifically the primary amine and the aromatic thiazole system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise carbon-hydrogen framework and establish the connectivity between the ethyl chain and the thiazole ring.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the foundational technique for verifying the molecular weight and elemental formula of a synthesized compound.[4] For halogenated compounds like our target molecule, High-Resolution Mass Spectrometry (HRMS) is particularly powerful due to its ability to resolve isotopic patterns.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Ionization: The solution is introduced into an ESI source. ESI is a soft ionization technique ideal for polar molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for accurate molecular weight determination.[5]

-

Analysis: The generated ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy.

-

Detection: Data is acquired in positive ion mode to observe the [M+H]⁺ species.

Data Interpretation and Validation

The primary objective is to locate the molecular ion peak and validate its mass and isotopic distribution.

-

Molecular Ion Peak ([M+H]⁺): The compound has a monoisotopic mass of 206.956 g/mol . We expect to observe a protonated molecular ion [M+H]⁺ at an m/z of approximately 207.964.

-

Bromine Isotopic Pattern: A definitive diagnostic feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak:

-

An [M+H]⁺ peak corresponding to the ⁷⁹Br isotope.

-

An [M+2+H]⁺ peak of almost identical intensity, two mass units higher, corresponding to the ⁸¹Br isotope.

-

The observation of this 1:1 doublet is conclusive evidence for the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Predicted m/z | Proposed Fragment Ion | Causality and Interpretation |

|---|---|---|

| 207.9639 | [C₅H₈⁷⁹BrN₂S]⁺ | The protonated molecular ion containing the ⁷⁹Br isotope. This confirms the molecular weight. |

| 209.9619 | [C₅H₈⁸¹BrN₂S]⁺ | The protonated molecular ion containing the ⁸¹Br isotope. The ~1:1 intensity ratio with the 207.96 peak is the hallmark of a monobrominated compound. |

| 191.0362 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine, a common fragmentation pathway for ethylamines. |

| 127.9902 | [C₄H₂⁷⁹BrS]⁺ | Fragmentation involving the loss of the ethylamine side chain, yielding the bromothiazole cation. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method for identifying the functional groups present.[6] The analysis confirms the presence of the primary amine and the integrity of the thiazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Spectrum Acquisition: An IR beam is passed through the crystal, and the spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[7] This method requires minimal sample preparation.

Data Interpretation and Validation

The IR spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

Table 2: Key Infrared Absorption Bands and Their Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| 3400–3250 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a strong indicator of an unsubstituted primary amine. |

| 2960–2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂-CH₂-) | Confirms the presence of the saturated hydrocarbon portion of the molecule. |

| ~1600 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | This bending vibration further corroborates the presence of the amine group. |

| 1550–1450 | C=N and C=C Ring Stretch | Thiazole Ring | These absorptions are characteristic of aromatic heterocyclic systems and confirm the presence of the thiazole core. |

| < 800 | C-Br Stretch | Bromo-substituent | The C-Br stretch appears in the fingerprint region and, while less diagnostic, is consistent with the proposed structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[8]

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired to observe each unique carbon atom as a singlet.

¹H NMR Data Interpretation

The proton NMR spectrum allows us to "see" the hydrogen atoms in the molecule. We predict four distinct signals.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation and Rationale |

|---|---|---|---|---|

| ~7.9 | Singlet | 1H | H-4 (Thiazole) | This singlet corresponds to the lone proton on the aromatic thiazole ring.[9] Its downfield shift is characteristic of an aromatic proton. The absence of coupling confirms it has no adjacent protons. |

| ~3.2 | Triplet | 2H | -CH₂- (adjacent to Thiazole) | This triplet represents the two protons on the carbon directly attached to the electron-withdrawing thiazole ring, causing a downfield shift. It is split into a triplet by the adjacent -CH₂-NH₂ group. |

| ~2.9 | Triplet | 2H | -CH₂- (adjacent to Amine) | This triplet corresponds to the two protons on the carbon attached to the amine. It is shifted slightly upfield relative to the other CH₂ group and is split into a triplet by its neighbor. |

| ~2.0 (broad) | Singlet | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. This peak will disappear upon D₂O exchange. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. We predict five distinct signals.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation and Rationale |

|---|---|---|

| ~168 | C-2 (Thiazole) | This carbon is bonded to both sulfur and nitrogen and is attached to the ethyl group, resulting in a significant downfield shift. |

| ~145 | C-4 (Thiazole) | This is the CH carbon of the thiazole ring. Its chemical shift is typical for an aromatic carbon bonded to a proton. |

| ~110 | C-5 (Thiazole) | The carbon atom directly bonded to the electronegative bromine atom. The "heavy atom effect" of bromine shifts this carbon's resonance upfield compared to an unsubstituted C5. |

| ~45 | -CH₂- (adjacent to Thiazole) | The aliphatic carbon closer to the electron-withdrawing thiazole ring appears further downfield. |

| ~35 | -CH₂- (adjacent to Amine) | The aliphatic carbon adjacent to the less electron-withdrawing amine group appears more upfield. |

Caption: Key NMR correlations for structural assignment.

Conclusion

The congruent data from mass spectrometry, infrared spectroscopy, and both proton and carbon NMR spectroscopy provides an unequivocal confirmation of the structure of this compound. MS validates the molecular formula and the presence of bromine. IR spectroscopy confirms the essential primary amine and thiazole functional groups. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton, establishing the precise connectivity of the ethylamine chain to the C2 position of the 5-bromothiazole ring. This rigorous, multi-faceted analytical approach ensures the identity and purity of this key chemical intermediate, providing a solid foundation for its use in drug discovery and materials science research.

References

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC, NIH. Available at: [Link]

-

Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (CN114195736B). Google Patents.

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry, 82(11), 5947–5951. Available at: [Link]

-

PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Semantic Scholar. Available at: [Link]

-

13C NMR spectra of compounds 2-5. ResearchGate. Available at: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). PMC, NIH. Available at: [Link]

-

Molecular Modeling and Spectroscopic Studies of Benzothiazole. (2015). ResearchGate. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). ResearchGate. Available at: [Link]

-

2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. American Elements. Available at: [Link]

-

Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (2015). ResearchGate. Available at: [Link]

-

N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2010). ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central. Available at: [Link]

-

2-Bromo-4-phenyl-1,3-thiazole. (2014). ResearchGate. Available at: [Link]

-

Thiazole. Wikipedia. Available at: [Link]

-

2-(5-Bromo-3,6-dimethoxypyridin-2-yl)ethan-1-amine. PubChem. Available at: [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

Synthesis and biological profile of 2,3-dihydro[10][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2018). Beilstein Journals. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. Available at: [Link]

-

2-Ethyl-5-(3-nitrobenzylideneamino)-1,3,4-thiadiazole - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridin-3-amine|BLD Pharm [bldpharm.com]

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2][3][4][5] This guide delves into the potential mechanisms of action of a specific, less-characterized derivative, this compound. In the absence of direct empirical data for this compound, this document synthesizes information from structurally analogous compounds to postulate several scientifically-grounded, testable hypotheses regarding its biological activity. We will explore potential roles in oncology through kinase and tubulin inhibition, in neuropharmacology as a receptor antagonist, and in infectious diseases as an antimicrobial agent. This whitepaper is intended for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable experimental protocols to elucidate the compound's true mechanistic profile.

Introduction: The Prominence of the 2-Aminothiazole Core

The 2-aminothiazole motif is a recurring feature in compounds demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic properties.[1][2][4] Its success stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding and serving as a bioisosteric replacement for other functional groups. Clinically approved drugs like the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib feature this core, underscoring its therapeutic relevance.[1]

The subject of this guide, this compound, combines this privileged scaffold with other key chemical features: an ethylamine side chain and a bromine substituent. While the specific biological profile of this molecule is not yet publicly documented, its structure invites a systematic exploration of potential mechanisms based on a wealth of data from related analogs. This guide will construct a logical, evidence-based framework for its potential bioactivities and provide the experimental roadmaps to validate these hypotheses.

Molecular Structure and Physicochemical Postulates

A thorough analysis of the molecule's structure is fundamental to predicting its interactions with biological macromolecules.

-

2-Aminothiazole Ring: This planar, aromatic system is electron-rich and contains multiple hydrogen bond donors and acceptors. It is a known hinge-binding motif in many kinase inhibitors.

-

Ethylamine Side Chain: This flexible linker connects the rigid thiazole core to a primary amine. The basic amine is likely protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

-

5-Bromo Substituent: The bromine atom significantly increases the lipophilicity of the thiazole ring, potentially enhancing membrane permeability and access to hydrophobic binding pockets. It can also participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale for Biological Relevance |

| Molecular Weight | ~222.1 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| logP (Lipophilicity) | Moderately Lipophilic | The bromothiazole core increases lipophilicity, balanced by the hydrophilic ethylamine side chain. This balance is crucial for both solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH2) | Enables key interactions with protein backbones (e.g., kinase hinge region) or specific residues. |

| Hydrogen Bond Acceptors | 2 (thiazole N, amine N) | Provides additional points for specific, directional binding to protein targets. |

| pKa (of ethylamine) | ~9-10 (Estimated) | Ensures the amine is predominantly protonated at physiological pH 7.4, facilitating strong ionic bonds with target proteins. |

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on extensive literature review of analogous structures, we can propose several distinct and testable mechanisms of action.

Postulate 1: Anticancer Activity via Kinase Inhibition

The 2-aminothiazole scaffold is a well-established ATP-mimetic, capable of binding to the ATP pocket of various protein kinases.[1]

-

Hypothesis: this compound functions as a competitive inhibitor of one or more protein kinases implicated in oncogenesis, such as PI3K, ALK, or other receptor tyrosine kinases.

-

Causality & Rationale: The 2-amino group is positioned to form critical hydrogen bonds with the "hinge" region of the kinase domain, a common feature of Type I and Type II kinase inhibitors. The bromothiazole moiety can occupy the hydrophobic pocket typically filled by the adenine ring of ATP, with the bromine atom potentially forming halogen bonds to enhance affinity. The protonated ethylamine could form a salt bridge with a conserved acidic residue, further anchoring the inhibitor in the active site.

-

Visualization: Hypothetical Kinase Binding Mode

Caption: Hypothetical binding of the compound in a kinase active site.

Postulate 2: Anticancer Activity via Tubulin Polymerization Inhibition

Several classes of 2-aminothiazole derivatives have been identified as potent inhibitors of microtubule dynamics by binding to the colchicine site on tubulin.[6]

-

Hypothesis: The compound binds to the colchicine binding site of β-tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis.

-

Causality & Rationale: Colchicine-site binders are typically composed of multiple aromatic rings that occupy specific pockets within the binding site. The bromothiazole ring could function as one of these key aromatic systems. Disruption of microtubule formation during mitosis activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death.[6]

-

Visualization: Cell Cycle Disruption Pathway

Caption: Mechanism of cell cycle arrest by a tubulin polymerization inhibitor.

Postulate 3: Antimicrobial Activity

The thiazole ring is a component of many natural and synthetic antimicrobial agents. Benzothiazole derivatives, in particular, are known to inhibit essential bacterial enzymes.[7]

-

Hypothesis: The compound exhibits antimicrobial activity by inhibiting a crucial bacterial-specific enzyme, such as DNA gyrase, or an enzyme in an essential metabolic pathway like biotin synthesis.

-

Causality & Rationale: Bacteria rely on unique enzymes and pathways not present in humans, making them excellent targets for selective toxicity. The thiazole scaffold can be designed to fit into the active sites of these enzymes. The bromine atom could enhance binding through hydrophobic or halogen bonding interactions, while the ethylamine side chain could mimic a natural substrate or ligand.

-

Visualization: Antimicrobial Target Discovery Workflow

Caption: Experimental workflow for identifying the bacterial target of an antimicrobial compound.

Experimental Protocols for Mechanism Validation

Protocol: Kinase Inhibition Profiling

-

Objective: To identify potential kinase targets and determine the potency of inhibition.

-

Initial Screen (Kinase Panel):

-

Submit the compound to a commercial broad-spectrum kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

-

Run the assay at a standard concentration (e.g., 1 µM or 10 µM) against a panel of >100 kinases.

-

Data Output: A list of kinases with >50% inhibition at the tested concentration. This identifies primary "hits."

-

-

Dose-Response Assay (IC50 Determination):

-

For each "hit" kinase, perform a dose-response experiment.

-

Prepare a 10-point serial dilution of the compound (e.g., from 100 µM down to 1 nM).

-

Use an in vitro kinase assay format (e.g., ADP-Glo™, LanthaScreen™) that measures enzyme activity.

-

Incubate the kinase, substrate, ATP, and varying concentrations of the inhibitor.

-

Measure kinase activity and plot percent inhibition versus log[inhibitor concentration].

-

Data Analysis: Fit the data to a four-parameter logistic equation to calculate the IC50 value. A low nanomolar IC50 suggests a potent and potentially relevant interaction.

-

Protocol: Cell-Based Tubulin Polymerization Assay

-

Objective: To determine if the compound disrupts the cellular microtubule network.

-

Methodology (Immunofluorescence Staining):

-

Culture a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips.

-

Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a relevant time period (e.g., 18-24 hours). Include a positive control (e.g., nocodazole) and a vehicle control (e.g., DMSO).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% Bovine Serum Albumin (BSA).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and image using a fluorescence or confocal microscope.

-

Data Analysis: Compare the microtubule structure in treated cells to controls. A disrupted, disorganized microtubule network and condensed, fragmented nuclei are indicative of tubulin inhibition and apoptosis.[6]

-

Conclusion and Future Directions

This compound is a compound of significant interest due to its foundation on the versatile 2-aminothiazole scaffold. While its specific mechanism of action remains to be elucidated, this guide has established several compelling, evidence-based hypotheses. The most promising potential mechanisms, drawn from extensive data on analogous compounds, include roles as a kinase inhibitor, a tubulin polymerization inhibitor, and an antimicrobial agent.

The true value of this analysis lies in its translation to the laboratory. The experimental protocols detailed herein provide a clear and robust pathway for validating these hypotheses. Future research should prioritize a broad initial screening for biological activity (e.g., NCI-60 cancer cell line screen, broad antimicrobial panel) to guide more focused mechanistic studies. Subsequent structure-activity relationship (SAR) campaigns, modifying the ethylamine and bromo substituents, will be crucial for optimizing potency and selectivity against validated targets. Through this systematic process of hypothesis, experimentation, and optimization, the full therapeutic potential of this promising scaffold can be realized.

References

-

Hassan, A. Q., & Ali, H. S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Najm, R. S. (2015). Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). ResearchGate. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

- Thiazole derivatives. (2007).

-

Jampilek, J., & Kralova, K. (2019). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current medicinal chemistry, 26(29), 5574–5607. [Link]

- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.).

-

Wang, B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049. [Link]

- Thiazole pyrazolopyrimidine compounds. (2007).

-

Jampilek, J., & Kralova, K. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(11), 2539. [Link]

-

Abo-Ashour, M. F., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12, 1386561. [Link]

-

Vu, C. B., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & medicinal chemistry letters, 19(5), 1416–1420. [Link]

-

Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (2023). Google Patents.

- Benzene sulfonamide thiazole and oxazole compounds. (n.d.).

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 333-343. [Link]

-

Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 303-312. [Link]

-

Scholl, L., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1][8]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 431-441. [Link]

-

Wang, Z., et al. (2022). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry, 240, 114561. [Link]

-

Li, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205313. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Thiazole Derivatives

Foreword: The Enduring Legacy of the Thiazole Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the thiazole ring. This five-membered aromatic ring, containing both sulfur and nitrogen, is a cornerstone of drug design, celebrated for its unique physicochemical properties and versatile biological activity.[1][2] From the essential vitamin B1 (thiamine) to a portfolio of FDA-approved drugs treating a spectrum of diseases, the thiazole moiety has proven itself to be a "privileged scaffold."[1][3] Its ability to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking allows for high-affinity binding to a multitude of biological targets.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, derivatization, and application of this remarkable pharmacophore. We will traverse from foundational synthetic reactions to modern, high-efficiency methodologies, grounding our discussion in the mechanistic rationale and practical insights essential for innovation in the field.

Chapter 1: Foundational Synthetic Strategies for the Thiazole Core

The construction of the thiazole ring is rooted in several classic name reactions that remain relevant today. Understanding these foundational methods is crucial, as they form the basis for many modern synthetic innovations.

The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most prominent method for thiazole construction.[4] The core principle involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species, such as thioamides, thioureas, or thiosemicarbazones.[4][5]

Causality of Experimental Choice: The Hantzsch synthesis is valued for its simplicity, the ready availability of starting materials, and its ability to proceed under relatively mild conditions.[4] The choice of α-haloketone and thioamide directly dictates the substitution pattern on the final thiazole ring at positions 2, 4, and 5, offering a straightforward path to analogue creation.

Mechanism Insight: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

Despite its utility, the classic Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions, prolonged reaction times, and modest yields in certain cases.[6] This has led to numerous modifications, including the Holzapfel-Meyers-Nicolaou modification, which provides a reliable method for the stereoselective synthesis of functionalized thiazoles derived from amino acids.[7]

The Cook-Heilbron Synthesis

Discovered in 1947, the Cook-Heilbron synthesis provides a key route to 5-aminothiazoles.[8] This method involves the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[6][8]

Causality of Experimental Choice: This pathway is particularly valuable when a primary amino group is desired at the C5 position of the thiazole ring, a substitution pattern that is not directly accessible through the standard Hantzsch synthesis. The mild, often aqueous, conditions make it suitable for sensitive substrates.[8]

Gabriel Synthesis

Another classic approach, the Gabriel synthesis, involves the reaction of an acylamino-ketone with phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[6][9]

Limitations of Foundational Methods: While historically significant, these methods can be limited by low yields, time-consuming procedures, and the use of hazardous reagents.[6][10] These challenges have spurred the development of more efficient and environmentally benign synthetic strategies.

Chapter 2: Modern Synthetic Methodologies and Innovations

The drive for efficiency, sustainability ("green chemistry"), and molecular diversity has revolutionized thiazole synthesis.[11] Modern approaches focus on accelerating reaction rates, improving yields, and enabling complex molecular constructions in fewer steps.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to overcome the limitations of conventional heating.[12] By directly and efficiently heating the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[12][13]

Expertise in Application: The choice of solvent and reaction vessel is critical in MAOS. Solvents with high dielectric constants absorb microwave energy more efficiently, accelerating the reaction. Sealed-vessel technology allows for reactions to be performed at temperatures and pressures above the solvent's boiling point, further enhancing reaction rates. A series of novel thiazole analogues have been successfully synthesized using microwave-assisted multicomponent reactions of thiocarbohydrazide and aldehydes with substituted phenacyl bromides.[14]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all reactants.[15] This strategy aligns perfectly with the goals of green chemistry by reducing waste, saving energy, and improving atom economy.[6]

Trustworthiness Through Design: The success of an MCR relies on the orthogonal reactivity of the starting materials, ensuring that the desired reaction cascade occurs without significant side product formation. One-pot MCRs for synthesizing Hantzsch thiazole derivatives have been developed using reusable catalysts like silica-supported tungstosilisic acid, achieving yields of 79-90%.[15] Chemoenzymatic MCRs have also been developed, utilizing enzymes like α-amylase to catalyze the reaction under mild conditions.[6][16]

The Drug Discovery Workflow: From Synthesis to Hit Identification

The synthesis of a novel thiazole library is the first step in a larger discovery process. A robust and validated workflow is essential to efficiently identify promising lead compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Development in the Synthesis of Thiazoles: Ingenta Connect [ingentaconnect.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine in Organic Solvents

<

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a key building block in medicinal chemistry and drug discovery.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes theoretical principles, predictive analysis based on molecular structure, and practical, field-proven methodologies for solubility determination. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility

The solubility of a compound dictates its utility across the entire lifecycle of chemical research and development. From ensuring reactants are in the same phase for a successful chemical synthesis to enabling the purification of a target molecule and formulating a drug for optimal bioavailability, solubility is a fundamental physical property. For a molecule like this compound, which features a combination of polar and non-polar functional groups, predicting and confirming its solubility profile is a non-trivial but essential task.

This guide moves beyond a simple data table, providing the causal reasoning behind the compound's solubility behavior and equipping the reader with the tools to both predict and experimentally validate it.

Molecular Structure Analysis and Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which refers to the intermolecular forces between solute and solvent molecules. A detailed examination of the structure of this compound allows for a robust prediction of its solubility profile.

Key Structural Features:

-

Primary Amine (-NH2): This is the most influential polar functional group. The lone pair on the nitrogen and the N-H bonds can act as both hydrogen bond acceptors and donors.[3][4] This feature strongly suggests solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.[3][5][6] Furthermore, as a base, the amine can be protonated by acidic solutions to form a highly polar ammonium salt, drastically increasing aqueous solubility.

-

Thiazole Ring: This heterocyclic ring contains both nitrogen and sulfur atoms, contributing to the molecule's polarity. The nitrogen atom can act as a hydrogen bond acceptor. The ring itself is aromatic and contributes a degree of non-polar character.

-

Bromo Substituent (-Br): The bromine atom is electronegative, adding to the molecule's dipole moment, but it also increases the molecular weight and the non-polar surface area.[4] This larger non-polar component tends to decrease solubility in highly polar solvents like water but can improve solubility in less polar organic solvents.

-

Ethyl Linker (-CH2-CH2-): This flexible hydrocarbon chain is non-polar and contributes to the molecule's hydrophobic character. A larger non-polar hydrocarbon portion generally decreases solubility in polar solvents.

Predicted Solubility Profile:

Based on this analysis, this compound is expected to be a molecule with amphiphilic character , possessing both polar and non-polar regions. Therefore, it is predicted to have:

-

High solubility in polar protic solvents like methanol and ethanol, due to strong hydrogen bonding interactions with the amine group.

-

Good to moderate solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile, and Dimethylformamide (DMF), which can interact with the molecule's dipole moment and accept hydrogen bonds.

-

Moderate to low solubility in less polar solvents like Dichloromethane (DCM) and Ethyl Acetate. The bromo-thiazole portion of the molecule will drive this interaction.

-

Low to negligible solubility in non-polar solvents like hexanes or toluene, as these solvents cannot effectively solvate the polar amine group.

Experimental Determination of Solubility: A Validated Protocol

While theoretical prediction is a powerful starting point, experimental verification is essential for scientific accuracy. The following protocol describes a robust, standard laboratory method for determining the qualitative and semi-quantitative solubility of a compound.[7][8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, THF, DCM, Ethyl Acetate, Hexane)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Water bath sonicator[9]

-

Analytical balance

-

Pipettes

Step-by-Step Protocol

-

Preparation: Accurately weigh a specific amount of the compound (e.g., 5 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates an initial concentration (e.g., 10 mg/mL).

-

Mixing: Cap the vial and vortex it vigorously for 1-2 minutes at room temperature.[9]

-

Visual Inspection: Observe the solution against a contrasting background. Note if the solid has completely dissolved.

-

Energy Input (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[9] Gentle warming (e.g., to 37°C) can also be applied, but care must be taken as solubility is temperature-dependent.[9]

-

Equilibration: Allow the mixture to stand for a sufficient time (typically 15-30 minutes for rapid assessment, or up to 24 hours for equilibrium solubility) to ensure a stable state is reached.[8]

-

Classification: Based on the observation, classify the solubility. If undissolved solid remains, the compound is considered insoluble or sparingly soluble at that concentration. If the solution is clear, it is soluble.

-

Quantification (Optional): For a more quantitative measure, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the filtrate can be determined using an analytical technique like HPLC or UV-Vis spectroscopy.[10]

Workflow Diagram

The following diagram illustrates the logical flow of the experimental solubility determination protocol.

Caption: Experimental workflow for determining compound solubility.

Summary of Solubility Data and Solvent Selection

While specific quantitative data for this compound is not widely published, a qualitative and predictive summary can be constructed based on its chemical properties and data from analogous structures.[11] The following table provides a guide for solvent selection in various applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Application Notes |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the amine group.[6] Ideal for reactions where the solvent can also act as a proton source or for dissolving the compound for NMR analysis (e.g., MeOD). |

| Polar Aprotic | THF, Acetonitrile, DMF | Good to Moderate | Dipole-dipole interactions and hydrogen bond acceptance. THF is a common solvent for reactions involving organometallics or bases.[12] DMF is a stronger solvent for polar compounds. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for dissolving a wide range of organic compounds. Often used for extractions and chromatography due to its volatility. |

| Esters | Ethyl Acetate | Low to Moderate | Less polar than alcohols but more polar than hydrocarbons. Commonly used as a solvent for extraction and column chromatography. |

| Non-polar Aromatic | Toluene | Low | The aromatic ring of toluene can have some pi-stacking interactions with the thiazole ring, but it cannot solvate the polar amine effectively. |

| Non-polar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Lacks the polarity to overcome the strong intermolecular forces of the solute.[4] Often used as an anti-solvent to induce precipitation or crystallization. |

Conclusion

The solubility of this compound is a direct function of its molecular structure, which features a balance of polar (primary amine, thiazole) and non-polar (bromo substituent, ethyl linker) groups. This amphiphilic nature results in a broad range of solubilities across different classes of organic solvents. A high degree of solubility is predicted and expected in polar protic solvents, with decreasing solubility as solvent polarity decreases. For any critical application, the predictive analysis presented in this guide should be confirmed using the rigorous, step-by-step experimental protocol provided. This ensures that solvent selection is optimized, leading to more efficient research, robust process development, and reliable data.

References

- University of New England. (2023, August 31). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.

- European Commission. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. JRC132976.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination.

- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.

- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

- BLDpharm. (n.d.). This compound.

- ResearchGate. (n.d.). Solubility Prediction Methods for Drug/Drug Like Molecules | Request PDF.

- ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tutorchase.com [tutorchase.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 12. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine: A Key Building Block in Modern Pharmaceuticals

Executive Summary: This guide provides a comprehensive technical overview of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a critical heterocyclic intermediate in the pharmaceutical industry. Primarily recognized for its role in the synthesis of the antiretroviral drug Ritonavir, this compound embodies the strategic importance of substituted thiazole scaffolds in medicinal chemistry. We will explore its synthesis through a literature-informed, mechanistically driven approach, detail its chemical and physical properties, and analyze its application, providing researchers and drug development professionals with a foundational understanding of this vital molecule.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, classified as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing sulfur and nitrogen, is a bioisostere of various functional groups, enabling it to engage in diverse biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

Significance of the 2-Aminoethylthiazole Moiety

The substitution pattern of the thiazole ring is crucial for its biological function. The 2-aminoethylthiazole core, in particular, is a recurring motif in pharmacologically active agents. The ethylamine side chain at the 2-position provides a basic nitrogen center, which is often protonated at physiological pH. This cationic site can form critical ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors, anchoring the molecule for further interaction.

Profile of this compound

This compound (CAS No. 1211526-44-1) is a bifunctional molecule of significant interest.[4] It combines the key 2-aminoethylthiazole feature with a bromine atom at the 5-position. The bromine atom is not merely a placeholder; it serves as a crucial synthetic handle. Its presence allows for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, enabling the elaboration of the molecular structure.[5] This strategic placement makes the compound an invaluable intermediate, most notably in the multi-step synthesis of Ritonavir, an HIV protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART).[2]

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Key Strategies

A retrosynthetic approach suggests disconnecting the target amine at the C-N bond of the amino group, pointing to a nitrile as the immediate precursor. This is a common and reliable transformation. The brominated thiazole core can be assembled via the classic Hantzsch thiazole synthesis or by direct bromination of a pre-formed thiazole ring.

The forward synthesis strategy is therefore proposed as follows:

-

Thiazole Ring Formation: Construction of the 2-substituted thiazole ring.

-

Bromination: Regioselective introduction of a bromine atom at the C5 position.

-

Nitrile Reduction: Conversion of the nitrile group to the primary amine.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol (Literature-Informed)

This protocol represents a plausible, multi-step synthesis based on established methodologies for constructing and functionalizing thiazole rings.

Step 1: Synthesis of 2-(Thiazol-2-yl)acetonitrile via Hantzsch Synthesis

The foundational Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[6]

-

Reaction Principle: The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration, yields the thiazole ring.[7]

-

Methodology:

-

To a solution of 3-bromo-2-oxopropanenitrile (1.0 eq) in a suitable solvent such as ethanol or THF, add thioformamide (1.1 eq).

-

Heat the mixture to reflux (approx. 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(thiazol-2-yl)acetonitrile.

-

Caption: Workflow for the Hantzsch thiazole synthesis.

Step 2: Bromination of 2-(Thiazol-2-yl)acetonitrile

The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic substitution.

-

Reaction Principle: An electrophilic brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, is used to regioselectively install the bromine atom at the 5-position.

-

Methodology:

-

Dissolve 2-(thiazol-2-yl)acetonitrile (1.0 eq) in a suitable solvent like chloroform or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Perform an aqueous work-up, extracting the product with dichloromethane or ethyl acetate.

-

Dry the combined organic phases over Na₂SO₄ and concentrate in vacuo.

-

Purify the resulting crude solid, 2-(5-bromothiazol-2-yl)acetonitrile, by recrystallization or column chromatography.

-

Step 3: Reduction of 2-(5-Bromothiazol-2-yl)acetonitrile

The final step is the reduction of the nitrile functionality to the primary amine.

-

Reaction Principle: This can be achieved using various reducing agents. Lithium aluminum hydride (LAH) is a powerful and effective choice for this transformation. Alternatively, catalytic hydrogenation offers a milder option.

-

Methodology (using LAH):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LAH) (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C.

-

Dissolve 2-(5-bromothiazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension. Caution: This reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the sequential, dropwise addition of water (1 mL per g of LAH), followed by 15% aqueous NaOH (1 mL per g of LAH), and finally water again (3 mL per g of LAH) (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound, this compound. The product may be further purified by distillation under high vacuum or by conversion to its hydrochloride salt.

-

Characterization and Quality Control

A full analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Analysis | Expected Results |

| ¹H NMR | - A singlet for the thiazole proton (C4-H) around δ 7.5-7.8 ppm. - Two triplets for the ethyl chain (-CH₂CH₂-) protons, typically in the range of δ 3.0-3.5 ppm. - A broad singlet for the amine (-NH₂) protons, which is D₂O exchangeable. |

| ¹³C NMR | - A signal for the C2 carbon of the thiazole ring (attached to the ethyl group) around δ 168-172 ppm. - A signal for the C5 carbon (attached to Br) around δ 115-120 ppm. - A signal for the C4 carbon around δ 140-145 ppm. - Signals for the ethyl chain carbons. |

| Mass Spec (MS) | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). The nominal mass would be ~206/208 g/mol . |

| FT-IR | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching, C=N and C=C stretching (thiazole ring, ~1500-1600 cm⁻¹), and C-Br stretching. |

| Purity (HPLC) | >98% for use in pharmaceutical synthesis. |

Chemical Properties and Reactivity

Physicochemical Properties

The physicochemical properties of this intermediate are critical for its handling, storage, and reaction performance.

| Property | Predicted Value / Characteristic | Rationale / Significance |

| Molecular Formula | C₅H₇BrN₂S | - |

| Molecular Weight | 207.09 g/mol | Important for stoichiometric calculations. |

| Appearance | Likely an oil or low-melting solid at RT. | Influences handling and purification methods. |

| Solubility | Soluble in polar organic solvents (e.g., THF, DCM, MeOH). Limited solubility in water. The hydrochloride salt would be water-soluble. | Dictates choice of reaction and purification solvents. |

| pKa | The primary amine has an estimated pKa of ~9-10. | The compound is basic and will be protonated in acidic media. |

| LogP | Moderately lipophilic. | Affects extraction and chromatographic behavior. |

Reactivity Profile and Derivatization Potential

The molecule possesses two primary reactive sites: the primary amine and the C-Br bond.

-

Amine Reactivity: The primary amine is a potent nucleophile and a base. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, reductive amination, and urea/thiourea formation. This is the key site of reaction for its incorporation into the Ritonavir backbone.

-

C-Br Bond Reactivity: The bromine atom at the C5 position activates the molecule for organometallic cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, making it a versatile building block for creating a library of analogs for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

Case Study: Role as a Key Intermediate in Ritonavir Synthesis

The primary and most well-documented application of this compound is as a key fragment in the total synthesis of Ritonavir.[8] In the convergent synthesis of Ritonavir, this intermediate provides the terminal thiazole moiety. The primary amine of the molecule is coupled with a complex, chiral backbone, typically via amide bond formation with an activated carboxylic acid or carbamate derivative.

Caption: Role of the title compound in Ritonavir synthesis.

This specific fragment was likely chosen for several reasons:

-

Structural Integrity: The thiazole ring is a stable aromatic system.

-

Pharmacophore Contribution: The thiazole unit contributes to the overall binding affinity of Ritonavir to the HIV protease active site.

-

Synthetic Utility: The ethylamine linker provides the correct spacing and flexibility for the molecule to adopt its bioactive conformation, while the bromine atom (which is later displaced or modified in some synthetic routes) offers a point for final structural elaboration.

Potential for Novel Drug Design

Beyond its role in Ritonavir, this building block holds potential for the development of new chemical entities. The dual reactivity allows for a "two-pronged" derivatization strategy. A library of compounds can be generated by:

-

Reacting the amine with various electrophiles (e.g., acid chlorides, sulfonyl chlorides).

-

Using the C-Br bond for cross-coupling reactions to introduce diverse substituents at the 5-position.

This approach is highly valuable in lead optimization campaigns to explore the chemical space around a hit compound and improve its potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is more than just an intermediate; it is a testament to the power of strategic molecular design. Its structure is finely tuned for its purpose, providing both a key pharmacophoric element and multiple handles for synthetic manipulation. While its fame is tied to the success of Ritonavir, its inherent chemical versatility ensures its continued relevance as a valuable building block for the discovery of future therapeutics. As researchers continue to explore the vast potential of heterocyclic chemistry, scaffolds like this will remain essential tools in the quest for novel drugs to combat human disease.

References

-

University of Saskatchewan. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(8), e2200085. Available from: [Link]

- Google Patents. (n.d.). 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Google Patents. (n.d.). 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Google Patents. (n.d.). Process for the synthesis of ritonavir.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive (thiazol-2-yl)amine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of Ritonavir.

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available from: [Link]

- Der Pharma Chemica. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2-(1,4-benzoxathian-2-yl)-acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.

-

ResearchGate. (n.d.). Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Retrieved from [Link]

-

YouTube. (2019). synthesis of thiazoles. Available from: [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. nanobioletters.com [nanobioletters.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

Methodological & Application

Application Note & Synthesis Protocol: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Abstract

This document provides a comprehensive, four-step synthesis protocol for the target compound 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective bromination of commercially available 2-methylthiazole, followed by functionalization of the 2-methyl group via radical bromination and cyanation. The final step involves the chemical reduction of the nitrile intermediate to yield the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and safety considerations.

Introduction and Rationale

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone of modern drug design.[3] The title compound, this compound, incorporates three key features: a 5-bromothiazole ring, which provides a handle for further cross-coupling reactions (e.g., Suzuki, Stille); a flexible ethylamine side chain at the 2-position, a common pharmacophore for interacting with biological targets; and a primary amine, which allows for amide bond formation, reductive amination, and other derivatizations.[4]

Given the absence of a direct, commercially available source for this specific molecule, a robust and reproducible synthetic route is essential. The protocol detailed herein is designed based on well-established, high-yielding transformations in heterocyclic chemistry, ensuring both reliability and scalability.

Overall Synthetic Scheme

The synthesis is designed as a four-step sequence starting from 2-methylthiazole. The pathway involves the sequential installation of the C5-bromo substituent and the elaboration of the C2-methyl group into the desired aminoethyl side chain.

Caption: Overall four-step synthetic workflow.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS No. | Purity | Supplier | Notes |

| 2-Methylthiazole | C₄H₅NS | 3581-87-1 | ≥98% | Sigma-Aldrich | - |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | ≥99% | Sigma-Aldrich | Recrystallize from water if necessary. |

| Acetic Acid (Glacial) | CH₃COOH | 64-19-7 | ≥99.7% | Fisher Scientific | ACS Grade |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 78-67-1 | ≥98% | Sigma-Aldrich | Caution: Thermally unstable initiator. |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 56-23-5 | Anhydrous, ≥99.5% | Sigma-Aldrich | Caution: Highly toxic and carcinogenic. |

| Sodium Cyanide (NaCN) | NaCN | 143-33-9 | ≥97% | Sigma-Aldrich | Caution: Highly toxic. Use with extreme care. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 67-68-5 | Anhydrous, ≥99.9% | Sigma-Aldrich | - |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 16853-85-3 | 1.0 M solution in THF | Sigma-Aldrich | Caution: Pyrophoric, reacts violently with water. |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 60-29-7 | Anhydrous, ≥99.7% | Fisher Scientific | - |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Anhydrous, Granular | VWR | - |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | Lab Prepared | - |

| Saturated Sodium Thiosulfate | Na₂S₂O₃(aq) | - | - | Lab Prepared | - |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 2 M solution | Lab Prepared | - |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 2 M solution | Lab Prepared | - |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath and Dry Ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Flash chromatography system (silica gel)

-

NMR spectrometer and Mass spectrometer for analysis

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylthiazole